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Abstract
This application note provides a detailed protocol for the structural elucidation of Episappanol,
a homoisoflavonoid isolated from Caesalpinia sappan, utilizing a suite of two-dimensional

Nuclear Magnetic Resonance (2D NMR) spectroscopy techniques. The combination of ¹H-¹H

Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and

Heteronuclear Multiple Bond Correlation (HMBC) experiments allows for the unambiguous

assignment of all proton and carbon signals and the confirmation of the compound's planar

structure and relative stereochemistry. This protocol is designed to guide researchers in the

comprehensive spectroscopic analysis of Episappanol and related natural products.

Introduction
Episappanol is a bioactive homoisoflavonoid found in the heartwood of Caesalpinia sappan, a

plant used in traditional medicine. The precise structural characterization of such natural

products is a critical step in drug discovery and development, enabling a deeper understanding

of their structure-activity relationships. 2D NMR spectroscopy is an indispensable tool for the

complete structural assignment of complex organic molecules like Episappanol.[1][2] This note

outlines the experimental workflow and data interpretation for the structural elucidation of

Episappanol.
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Data Presentation
The structural elucidation of Episappanol is based on the interpretation of 1D and 2D NMR

spectra. The following tables summarize the assigned ¹H and ¹³C chemical shifts and the key

2D correlations.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Episappanol (in CD₃OD)
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Position δC (ppm)
δH (ppm,
mult., J in Hz)

Key HMBC
Correlations

Key COSY
Correlations

2 68.5
4.25 (d, 11.0),

3.85 (d, 11.0)
C-3, C-4, C-8a H-3

3 45.2 2.55 (m)
C-2, C-4, C-9, C-

1'
H-2, H-4, H-9

4 72.1 4.15 (d, 4.5)
C-3, C-4a, C-5,

C-8a
H-3

4a 118.9 - - -

5 158.2 - - -

6 103.5 6.20 (d, 2.0)
C-4a, C-5, C-7,

C-8
H-8

7 160.5 - - -

8 108.1 6.35 (d, 2.0)
C-4a, C-6, C-7,

C-8a
H-6

8a 155.8 - - -

9 32.5

3.05 (dd, 14.0,

4.5), 2.80 (dd,

14.0, 9.5)

C-3, C-1', C-2',

C-6'
H-3

1' 132.8 - - -

2' 130.1 6.80 (d, 8.0)
C-3', C-4', C-6',

C-9
H-6'

3' 115.9 6.70 (d, 8.0)
C-1', C-2', C-4',

C-5'
H-2'

4' 145.5 - - -

5' 115.1 6.65 (s)
C-1', C-3', C-4',

C-6'
-
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6' 120.8 6.75 (d, 8.0)
C-2', C-4', C-5',

C-9
H-2'

Note: Chemical shifts are referenced to the residual solvent signal. Data is compiled and

interpreted based on related compounds from the literature.

Experimental Protocols
Sample Preparation

Isolation: Episappanol is isolated from the heartwood of Caesalpinia sappan using standard

chromatographic techniques such as column chromatography over silica gel followed by

purification using preparative HPLC.

Sample for NMR: Dissolve approximately 5-10 mg of purified Episappanol in 0.6 mL of

deuterated methanol (CD₃OD).

Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any

particulate matter.

NMR Data Acquisition
All NMR spectra are acquired on a 500 MHz (or higher) spectrometer equipped with a

cryoprobe.

¹H NMR:

Pulse Program: zg30

Number of Scans (NS): 16

Spectral Width (SW): 12 ppm

Acquisition Time (AQ): 3.4 s

Relaxation Delay (D1): 2 s

¹³C NMR:
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Pulse Program: zgpg30

Number of Scans (NS): 1024

Spectral Width (SW): 220 ppm

Acquisition Time (AQ): 1.2 s

Relaxation Delay (D1): 2 s

COSY (Correlation Spectroscopy):

Pulse Program: cosygpqf

Number of Scans (NS): 2

Increments in F1: 256

Spectral Width (SW) in F1 and F2: 10 ppm

Relaxation Delay (D1): 1.5 s

HSQC (Heteronuclear Single Quantum Coherence):

Pulse Program: hsqcedetgpsisp2.3

Number of Scans (NS): 2

Increments in F1: 256

Spectral Width (SW) in F2 (¹H): 10 ppm

Spectral Width (SW) in F1 (¹³C): 180 ppm

Relaxation Delay (D1): 1.5 s

¹JCH coupling constant: 145 Hz

HMBC (Heteronuclear Multiple Bond Correlation):
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Pulse Program: hmbcgpndqf

Number of Scans (NS): 4

Increments in F1: 256

Spectral Width (SW) in F2 (¹H): 10 ppm

Spectral Width (SW) in F1 (¹³C): 220 ppm

Relaxation Delay (D1): 1.5 s

Long-range coupling constant (ⁿJCH): 8 Hz

Data Interpretation and Structural Elucidation
The structural elucidation of Episappanol is achieved through a systematic analysis of the 1D

and 2D NMR data.

¹H and ¹³C NMR: The 1D spectra provide the initial information on the number and types of

protons and carbons present in the molecule. The chemical shifts are indicative of the

electronic environment of each nucleus.

HSQC: The HSQC spectrum establishes the direct one-bond correlations between protons

and their attached carbons. This allows for the assignment of protonated carbons.

COSY: The COSY spectrum reveals the proton-proton coupling networks within the

molecule, identifying adjacent protons. For Episappanol, key COSY correlations are

observed between H-2/H-3, H-3/H-4, and within the aromatic spin systems.

HMBC: The HMBC spectrum is crucial for establishing the carbon skeleton by identifying

long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for

Episappanol confirm the connectivity between the chromane core and the benzyl

substituent.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b168993?utm_src=pdf-custom-synthesis
https://www.phcogj.com/sites/default/files/PJ-12-2-362.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270973/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270973/
https://www.benchchem.com/product/b168993#structural-elucidation-of-episappanol-using-2d-nmr-spectroscopy
https://www.benchchem.com/product/b168993#structural-elucidation-of-episappanol-using-2d-nmr-spectroscopy
https://www.benchchem.com/product/b168993#structural-elucidation-of-episappanol-using-2d-nmr-spectroscopy
https://www.benchchem.com/product/b168993#structural-elucidation-of-episappanol-using-2d-nmr-spectroscopy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b168993?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

